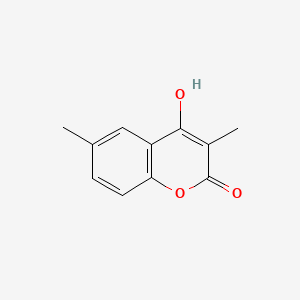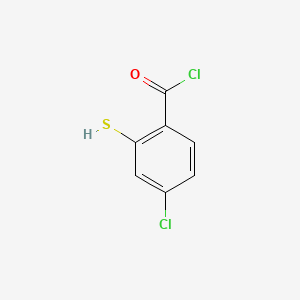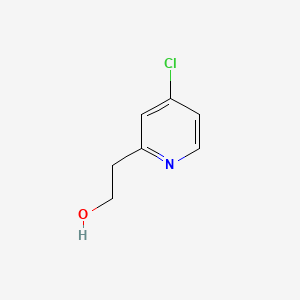![molecular formula C14H19NO5 B568774 1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)ethanone fumarate CAS No. 1219922-30-1](/img/structure/B568774.png)
1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)ethanone fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Anatoxin A fumarate, also known as anatoxin-a(S) or ATX-a(S), is a potent neurotoxin that is produced by cyanobacteria, also known as blue-green algae. It is a cyclic peptide consisting of seven amino acids, and is one of the most toxic substances known in nature. Anatoxin-a(S) is an agonist of the nicotinic acetylcholine receptor, which is responsible for the transmission of nerve impulses in the body. It is found in freshwater lakes, ponds, and streams, and has been linked to several cases of human poisoning.
Scientific Research Applications
Degradation Studies : Anatoxin-a, including its fumarate form, can be degraded using advanced oxidation processes like vacuum-ultraviolet photolysis and ultraviolet/hydrogen peroxide. These methods are effective for treating anatoxin-a in aqueous solutions, with the degradation dependent on factors like pH, temperature, and concentration (Afzal et al., 2010).
Biosensor Development : The development of biosensors for detecting anatoxin-a(s) in water has been researched. An electrochemical detection method using acetylcholinesterase from electric eels has been used to create disposable amperometric sensors, capable of detecting anatoxin-a(s) at concentrations as low as 1 µg/L (Villatte et al., 2002).
Neurological Studies : Anatoxin-a has been studied for its role as a potent nicotinic acetylcholine receptor agonist. Its effects on neuronal nicotinic receptors have been examined through synthetic and conformational studies, providing insights into receptor activation models (Koskinen & Rapoport, 1985).
In Vivo Studies : The effects of anatoxin-a on dopamine release in vivo have been investigated. The studies show that anatoxin-a can induce dopamine release in a concentration-dependent manner, suggesting its utility as a tool for studying nicotinic receptors (Campos et al., 2006).
Behavioral Effects : The behavioral effects of anatoxin, especially as a nicotinic agonist, have been studied in rats. These studies help in understanding the distinct effects of anatoxin compared to other nicotinic substances like nicotine (Stolerman et al., 1992).
Receptor Interaction Studies : Research has been conducted on anatoxin-a’s interactions with cholinergic synaptic molecules, helping to understand its binding and action at nicotinic acetylcholine receptors (Aronstam & Witkop, 1981).
Phytotoxic Effects : Studies on the phytotoxic effects of anatoxin-a, such as on aquatic plants like Ceratophyllum demersum, have shown that it can disrupt plant homeostasis and induce oxidative stress. This is crucial for understanding the ecological impact of anatoxin-a (Ha & Pflugmacher, 2013).
Analytical Methods : Development of methods for the sensitive determination of anatoxin-a in water, such as liquid chromatography-tandem mass spectrometry, has been a focus of research. This is important for environmental monitoring and public health safety (Dimitrakopoulos et al., 2010).
Mechanism of Action
- The primary target of rac-Anatoxin A Fumarate is not well understood, similar to dimethyl fumarate. However, it is thought to involve the degradation of rac-Anatoxin A Fumarate to its active metabolite, monomethyl fumarate (MMF) .
- MMF then up-regulates the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . Nrf2 is a transcription factor that plays a crucial role in antioxidant responses and cellular defense against oxidative stress .
- Rac-Anatoxin A Fumarate likely inhibits the differentiation of specific immune T-cells (T helper cell 1 and 17) and reduces the recruitment of neutrophils during inflammation .
- By activating the Nrf2 pathway, MMF enhances the expression of antioxidant proteins, protecting against oxidative damage .
- The Nrf2 pathway regulates antioxidant responses by promoting the expression of genes involved in detoxification, antioxidant defense, and cellular protection .
- Rac-Anatoxin A Fumarate’s impact on glycolysis and cell respiration may also play a role .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
The role of (+/-)-Anatoxin A fumarate in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing a range of biochemical processes. For instance, it has been suggested that (+/-)-Anatoxin A fumarate may interact with enzymes involved in the tricarboxylic acid (TCA) cycle, such as fumarate hydratase . This enzyme converts fumarate, an intermediate in the TCA cycle, into malate
Cellular Effects
(+/-)-Anatoxin A fumarate exerts a variety of effects on different types of cells and cellular processes. It has been suggested that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, studies have shown that (+/-)-Anatoxin A fumarate can modulate the immune/inflammatory response, potentially rescuing nerve cells and improving neurological function after stroke in rats .
Molecular Mechanism
The molecular mechanism of action of (+/-)-Anatoxin A fumarate is complex and involves a range of interactions at the molecular level. It has been suggested that this compound can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, (+/-)-Anatoxin A fumarate has been found to trigger the activation of specific inflammation-related pathways .
Dosage Effects in Animal Models
The effects of (+/-)-Anatoxin A fumarate can vary with different dosages in animal models. For instance, in a study on rats, dimethyl fumarate treatment significantly decreased infarction volume and improved neurobehavioral deficits after middle cerebral artery occlusion
Metabolic Pathways
(+/-)-Anatoxin A fumarate is involved in several metabolic pathways. It has been suggested that this compound may interact with enzymes involved in the TCA cycle, such as fumarate hydratase . This could potentially affect metabolic flux or metabolite levels.
Subcellular Localization
It has been suggested that fumarase, an enzyme that converts fumarate into malate, is mainly localized in mitochondria
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of (+/-)-Anatoxin A fumarate involves several steps including protection of amino group, alkylation, deprotection, and fumarate salt formation.", "Starting Materials": [ "L-Proline", "Methyl iodide", "Sodium hydride", "Hydrochloric acid", "Sodium hydroxide", "Fumaric acid" ], "Reaction": [ "Protection of amino group of L-proline with tert-butyloxycarbonyl (Boc) group using Boc2O and DMAP as catalysts in dichloromethane (DCM) solvent.", "Alkylation of Boc-L-proline with methyl iodide in the presence of sodium hydride in DCM solvent to form Boc-L-proline methyl ester.", "Deprotection of Boc group using hydrochloric acid in methanol solvent to obtain L-proline methyl ester.", "Alkylation of L-proline methyl ester with methyl iodide in the presence of sodium hydride in DCM solvent to form N-methyl-L-proline methyl ester.", "Deprotection of methyl ester group using sodium hydroxide in methanol solvent to obtain N-methyl-L-proline.", "Condensation of N-methyl-L-proline with 2,3-dihydroxybenzaldehyde in the presence of sodium cyanoborohydride in methanol solvent to form (+/-)-Anatoxin A.", "Formation of fumarate salt of (+/-)-Anatoxin A by reacting with fumaric acid in methanol solvent." ] } | |
CAS RN |
1219922-30-1 |
Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone;but-2-enedioic acid |
InChI |
InChI=1S/C10H15NO.C4H4O4/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;5-3(6)1-2-4(7)8/h4,8,10-11H,2-3,5-6H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
ZJSIFVODFDHYJU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O |
Appearance |
Assay:≥98%An off-white to cream solid |
synonyms |
1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)ethanone 2-Butenedioate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)

![2-(Methylamino)benzo[d]thiazol-4-ol](/img/structure/B568708.png)


